EC50 Comparison: Fluensulfone vs. Fluopyram, Avermectin B1a, and Fosthiazate in M. incognita J2 Motility Inhibition
In a direct head-to-head laboratory comparison of four nematicides against Meloidogyne incognita race 2 second-stage juveniles (J2), fluensulfone demonstrated an EC50 value of 0.29 mg/L for motility inhibition, which was approximately 2.2-fold less potent than fluopyram (EC50 = 0.13 mg/L) but 2.3-fold more potent than avermectin B1a (EC50 = 0.68 mg/L) and 8.6-fold more potent than fosthiazate (EC50 = 2.48 mg/L) . The experimental system measured J2 motility after 24-hour exposure to each nematicide at varying concentrations. This positioning indicates that while fluopyram shows superior acute toxicity to J2 in vitro, fluensulfone maintains a substantial potency advantage over both the macrocyclic lactone avermectin B1a and the organophosphorus fosthiazate at low concentrations .
| Evidence Dimension | EC50 for M. incognita J2 motility inhibition (24-hr exposure) |
|---|---|
| Target Compound Data | 0.29 mg/L |
| Comparator Or Baseline | Fluopyram: 0.13 mg/L; Avermectin B1a: 0.68 mg/L; Fosthiazate: 2.48 mg/L |
| Quantified Difference | 2.2× less potent than fluopyram; 2.3× more potent than avermectin B1a; 8.6× more potent than fosthiazate |
| Conditions | In vitro laboratory assay; M. incognita race 2 J2; 24-hour exposure |
Why This Matters
This comparative EC50 data allows procurement decisions based on required potency thresholds—fluensulfone offers an intermediate potency profile between the higher-acute-toxicity fluopyram and the lower-potency older chemistries, relevant when balancing efficacy with regulatory or resistance-management considerations.
